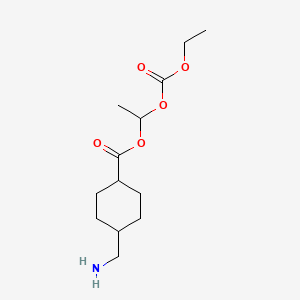
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, an aminomethyl group, and an ethoxycarbonyl ester group. The trans- configuration indicates the specific spatial arrangement of these groups around the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- typically involves multiple steps. One common method includes the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid The final step involves esterification with ethyl chloroformate under controlled conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale esterification units. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a model compound for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- involves its interaction with specific molecular targets. In biological systems, it can inhibit plasmin-induced fibrinolysis by binding to lysine-binding sites on plasminogen . This interaction prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and promoting clot stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tranexamic acid: A well-known antifibrinolytic agent with a similar structure but without the ethoxycarbonyl ester group.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
104418-78-2 |
|---|---|
Molekularformel |
C13H23NO5 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
1-ethoxycarbonyloxyethyl 4-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-3-17-13(16)19-9(2)18-12(15)11-6-4-10(8-14)5-7-11/h9-11H,3-8,14H2,1-2H3 |
InChI-Schlüssel |
IFIYQIUIDPBJEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(C)OC(=O)C1CCC(CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
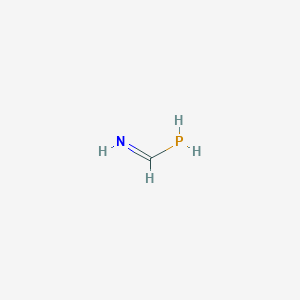
phosphanium](/img/structure/B14343243.png)
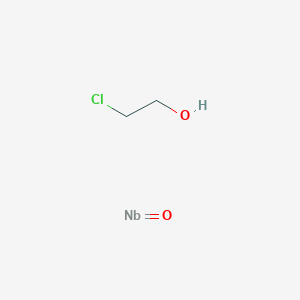
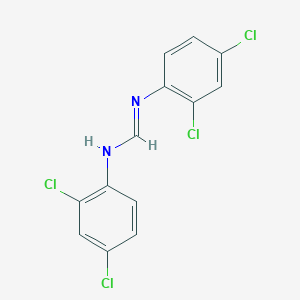
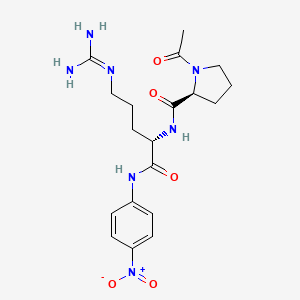
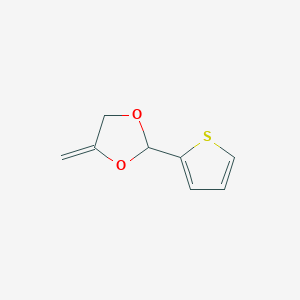
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
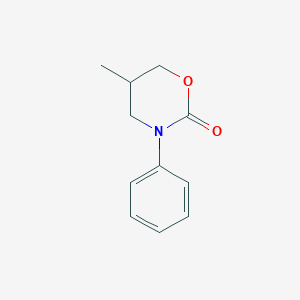
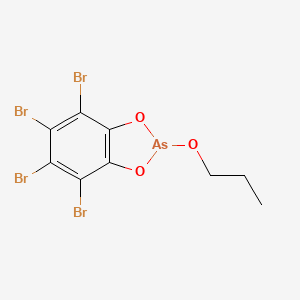
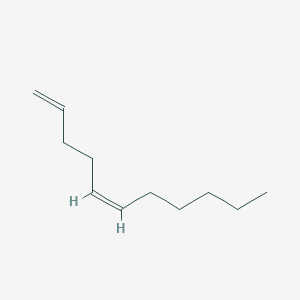

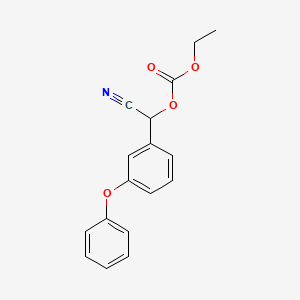
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
